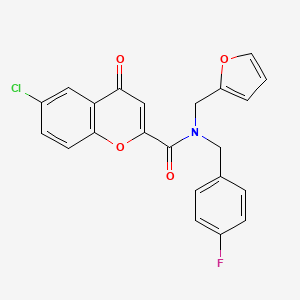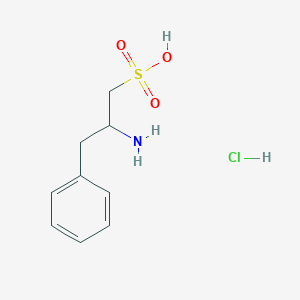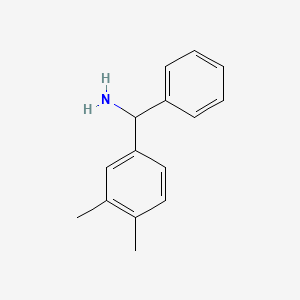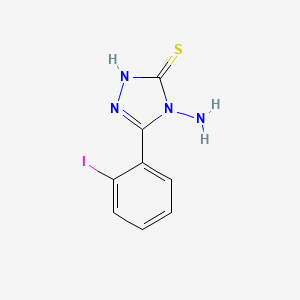
2-(Cyclopropylamino)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylamino)-N-phenylacetamide is an organic compound characterized by the presence of a cyclopropylamino group attached to an N-phenylacetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-N-phenylacetamide typically involves the reaction of cyclopropylamine with N-phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclopropylamine+N-phenylacetyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylamino)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-phenylacetamide derivatives.
Reduction: Formation of N-phenylethylamine.
Substitution: Formation of substituted N-phenylacetamide derivatives.
Aplicaciones Científicas De Investigación
2-(Cyclopropylamino)-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of amides with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 2-(Cyclopropylamino)-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds and other interactions with active sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in the biochemical pathways, influencing various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
N-phenylacetamide: Lacks the cyclopropylamino group, making it less reactive in certain chemical reactions.
Cyclopropylamine: Lacks the N-phenylacetamide backbone, limiting its applications in medicinal chemistry.
N-cyclopropyl-N-phenylacetamide: Similar structure but different reactivity due to the presence of an additional cyclopropyl group.
Uniqueness
2-(Cyclopropylamino)-N-phenylacetamide is unique due to the presence of both the cyclopropylamino group and the N-phenylacetamide backbone. This combination imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-(cyclopropylamino)-N-phenylacetamide |
InChI |
InChI=1S/C11H14N2O/c14-11(8-12-9-6-7-9)13-10-4-2-1-3-5-10/h1-5,9,12H,6-8H2,(H,13,14) |
Clave InChI |
SSECTCOVRCYIRN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide](/img/structure/B12117344.png)

![(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine](/img/structure/B12117350.png)



![4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B12117373.png)


![3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B12117387.png)



